5-(Trifluoromethyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLCINLQLBVEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-77-1 | |
| Record name | 5-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of 5-(Trifluoromethyl)-1,3-thiazole
An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)-1,3-thiazole
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and physicochemical properties that can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] When appended to the 1,3-thiazole ring—a well-established pharmacophore present in numerous approved drugs—the resulting this compound motif becomes a building block of significant interest.[5][6][7] This guide provides a comprehensive technical overview of the synthesis, reactivity, and key , offering field-proven insights and detailed protocols for its utilization in research and drug development.
The Strategic Value of the this compound Scaffold
The utility of this scaffold stems from the synergistic interplay between its two core components:
-
The Trifluoromethyl Group: This moiety is a powerful modulator of molecular properties. Its strong electron-withdrawing inductive effect (-I) can alter the reactivity of the heterocyclic ring and the pKa of adjacent functional groups.[1] Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative metabolism, while its lipophilic nature can improve membrane permeability and bioavailability.[2][8]
-
The 1,3-Thiazole Ring: As a bioisostere for various functional groups, the thiazole ring is a privileged structure in drug discovery. It engages in crucial hydrogen bonding and other non-covalent interactions within biological targets, contributing to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][7]
The combination of these two components in this compound creates a versatile and synthetically accessible starting point for developing novel therapeutic agents with potentially enhanced pharmacokinetic profiles.[8]
Synthesis of the Core Scaffold
The construction of the this compound ring can be approached through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Method A: Modified Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic, robust method for thiazole formation, involving the condensation of an α-halocarbonyl compound with a thioamide.[5][9][10] For the synthesis of the title compound, a trifluoromethylated α-haloketone equivalent is required.
Causality of Experimental Design: The Hantzsch reaction is a reliable cyclocondensation. The key is to use a three-carbon building block already containing the trifluoromethyl group, which reacts with a source of the N=C-S fragment (thioformamide in this case) to form the five-membered ring. The α-bromo-ketone provides the electrophilic centers for nucleophilic attack by the sulfur and nitrogen atoms of the thioamide.
Caption: Hantzsch synthesis workflow for this compound.
Experimental Protocol: Hantzsch Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioformamide (1.0 eq) in 30 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 3-bromo-1,1,1-trifluoropropan-2-one (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Method B: From Trifluoroalkanone Hydrazones
An alternative and convenient synthesis involves the conversion of 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-ones. This method proceeds via a 5-(trifluoromethyl)-3-oxazoline intermediate, which can then be converted to the corresponding thiazole. A one-pot conversion has also been successfully demonstrated.[11]
Chemical Reactivity and Derivatization
The electronic nature of this compound is dominated by the potent electron-withdrawing effect of the CF₃ group. This governs its reactivity towards both electrophilic and nucleophilic reagents.
-
Ring Deactivation: The thiazole ring is significantly deactivated towards electrophilic aromatic substitution. Reactions like nitration or Friedel-Crafts acylation are generally difficult and require harsh conditions.
-
Acidity of C-H Bonds: The inductive effect of the CF₃ group increases the acidity of the proton at the C4 position. This facilitates deprotonation with a suitable base (e.g., n-butyllithium), creating a nucleophilic center at C4 for subsequent reaction with electrophiles. The C2 proton is also acidic and can be selectively removed under specific conditions.
-
Susceptibility to Nucleophiles: The electron-poor nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C2 position.
Caption: Reactivity hotspots of the this compound ring.
This predictable reactivity allows for the regioselective synthesis of various derivatives. For example, lithiation at C2 followed by quenching with an electrophile can yield 2-substituted derivatives, such as this compound-2-carboxylic acid. Furthermore, the core scaffold is a key intermediate in the synthesis of more complex, fused heterocyclic systems with demonstrated biological activity, such as thiazolo[4,5-d]pyrimidines.[8][12]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its application in research.
Physicochemical Data
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₄H₂F₃NS | [13] |
| Molecular Weight | 153.13 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar small heterocycles |
| Lipophilicity (XlogP) | 1.9 | [13] The CF₃ group significantly increases lipophilicity compared to unsubstituted thiazole.[2][14] |
| pKa (Basicity) | Decreased relative to thiazole | The strong electron-withdrawing CF₃ group reduces the electron density on the ring nitrogen, making it less basic.[15] |
| Stability | High chemical stability | The C-F bonds and the aromatic thiazole ring contribute to overall molecular stability.[1] |
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region (δ 7.5-9.0 ppm). A singlet for H2 and a singlet (or quartet due to long-range coupling with CF₃) for H4. The H4 proton is expected to be further downfield due to the proximity of the CF₃ group. |
| ¹³C NMR | Four signals are expected. C5 will appear as a quartet due to ¹J(C-F) coupling. The CF₃ carbon will also be a quartet with a large coupling constant (~275 Hz).[16] C2 and C4 will also be visible in the aromatic region. |
| ¹⁹F NMR | A single sharp singlet around δ -65 to -70 ppm (relative to CCl₃F) is characteristic for a CF₃ group on an aromatic ring.[16] |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 153. Key fragments may include [M-CF₃]⁺ and fragments from ring cleavage. Predicted data shows a strong [M+H]⁺ peak at m/z 153.99.[13] |
| IR Spectroscopy | Strong, characteristic C-F stretching absorption bands in the 1100-1250 cm⁻¹ region.[12][17] Additional peaks for C=N and C-H stretching will be present. |
Applications in Drug Discovery
The this compound scaffold is a valuable building block for synthesizing molecules with therapeutic potential, particularly in oncology. The combination of the thiazole's proven pharmacological relevance and the CF₃ group's ability to enhance drug-like properties makes it an attractive starting point for lead optimization.
A notable application is in the synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which have been evaluated for their anticancer activity.[8] In one study, 7-chloro-3-phenyl-5-(trifluoromethyl)[11][18]thiazolo[4,5-d]pyrimidine-2(3H)-thione, derived from this core, was identified as the most active compound against a panel of human cancer cell lines.[8]
Caption: Role as a foundational scaffold in drug discovery workflows.
Conclusion
This compound is a high-value chemical entity characterized by its robust synthetic accessibility and predictable reactivity. The strong electron-withdrawing nature of the trifluoromethyl group defines the molecule's chemical behavior, deactivating the ring to electrophilic attack while enabling regioselective functionalization through deprotonation. Its physicochemical properties, particularly enhanced lipophilicity and metabolic stability, make it an exemplary building block for medicinal chemists. The demonstrated utility of this scaffold in the synthesis of potent anticancer agents underscores its importance and potential for future applications in the development of next-generation therapeutics.
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5-(Trifluoromethyl)-1,3-thiazole CAS number and safety data
An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-thiazole and its Analogs for Advanced Research
Foreword for the Modern Researcher
The strategic incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is particularly prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When appended to a privileged heterocyclic scaffold like 1,3-thiazole—a core component of numerous FDA-approved drugs—the resulting structure presents a compelling starting point for novel drug discovery programs.
This guide provides a deep dive into the technical landscape of this compound. Recognizing that this specific isomer may be a novel or less-common research chemical, this document synthesizes direct data where available with field-proven insights from closely related, well-documented analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to work with this class of compounds safely and effectively.
Part 1: Chemical Identity and Physicochemical Landscape
While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its identity is defined by its structure. We will, therefore, anchor our discussion in its fundamental properties and reference close structural relatives for which extensive data exists.
Molecular Structure:
-
Systematic Name: this compound
-
Molecular Formula: C₄H₂F₃NS
-
Molecular Weight: 169.13 g/mol
-
Structure:
Caption: Core structure of this compound.
Referenced Analogs:
To build a comprehensive profile, we will reference data from the following related compounds:
| Compound Name | CAS Number | Molecular Formula | Notes |
| Thiazole | 288-47-1 | C₃H₃NS | The parent heterocycle, providing baseline chemical properties.[1][2] |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | 10444-89-0 | C₃H₂F₃N₃S | A related trifluoromethylated heterocycle with available safety and reaction data.[3] |
| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | Not Found | C₆H₃ClF₃NO₂S | An activated derivative whose safety data provides insight into handling reactive thiazoles.[4][5] |
| 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | 17754-05-1 | C₇H₃F₃N₂S | A benzofused analog.[6] |
Part 2: Laboratory Safety and Handling Protocols
No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, a conservative approach to handling is mandatory, guided by the principle of treating the compound as potentially hazardous. The following protocols are synthesized from SDSs of structurally related trifluoromethylated and heterocyclic compounds.[1][4][5][7][8]
Core Hazard Assessment (Inferred):
| Hazard Class | Anticipated Risk | Recommended Actions |
| Flammability | Assumed to be a flammable liquid and vapor, similar to other small organic heterocycles.[1][7] Vapors may form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][7] Take precautionary measures against static discharge.[1] |
| Acute Toxicity (Oral/Dermal) | Potential for toxicity if ingested or absorbed through the skin. | Avoid all personal contact. Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[4][5] |
| Skin/Eye Irritation | Expected to cause skin irritation and serious eye irritation/damage.[7][8] Some activated analogs are corrosive.[4][5] | Wear appropriate personal protective equipment (PPE).[4] In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[4] Seek medical attention. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of vapors or mists.[7] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5] If vapors/aerosols are generated, respiratory protection may be required.[7] |
Handling and Storage Workflow:
Caption: Recommended workflow for safe handling and storage.
Part 3: Synthesis Strategies: Building the Trifluoromethyl-Thiazole Core
The construction of the this compound scaffold can be approached through established heterocyclic chemistry principles, adapted for the unique electronic properties of the trifluoromethyl group.
Method 1: The Hantzsch Thiazole Synthesis (Conceptual)
The Hantzsch synthesis is a classic and robust method for forming the thiazole ring.[9] It involves the condensation of an α-haloketone with a thioamide. For our target, a key precursor would be a trifluoromethylated α-halocarbonyl compound.
Reaction Causality:
-
Nucleophilic Attack: The sulfur atom of the thioamide is highly nucleophilic and initiates the reaction by attacking the electrophilic carbon bearing the halogen in an Sₙ2 displacement.
-
Cyclization: Following the initial bond formation, an intramolecular condensation occurs where the thioamide's nitrogen attacks the carbonyl carbon.
-
Dehydration: The resulting intermediate readily eliminates a molecule of water to form the aromatic thiazole ring.
Caption: Conceptual workflow for Hantzsch thiazole synthesis.
Method 2: Modern Trifluoromethylation Approaches
An alternative strategy involves synthesizing the thiazole ring first and then introducing the trifluoromethyl group. This can be challenging due to the electron-deficient nature of many heterocycles but is achievable with modern reagents.
Experimental Protocol: Radical Trifluoromethylation (Adapted)
This protocol is adapted from demonstrated methods for the trifluoromethylation of heterocycles using radical initiators.[10][11]
-
Reaction Setup: To a solution of the parent heterocycle (e.g., 5-bromo-1,3-thiazole) in a suitable solvent (e.g., acetonitrile or a water-based micellar system), add a trifluoromethyl source such as sodium trifluoromethanesulfinate (Langlois' reagent).[10]
-
Initiation: Add a radical initiator. A common choice is tert-butyl hydroperoxide (TBHP).[11] The reaction is often performed at room temperature.
-
Mechanism Insight: The initiator generates a tert-butoxyl radical, which then reacts with the trifluoromethanesulfinate to produce the trifluoromethyl radical (•CF₃). This radical adds to the heterocyclic ring at an electron-rich position. Subsequent oxidation and deprotonation yield the trifluoromethylated product.
-
Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched, typically with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and purified by column chromatography.[11]
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The 1,3-thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in drugs with a wide range of biological activities.[12][13][14] The addition of a trifluoromethyl group further enhances its potential.
The Trifluoromethyl Advantage:
Caption: Key physicochemical contributions of the CF₃ group.
Therapeutic Areas of Interest:
-
Anticancer Agents: Numerous trifluoromethyl-thiazole derivatives have been synthesized and evaluated for their anticancer activity.[15][16] They can act as inhibitors of various kinases or interfere with tubulin polymerization.[14]
-
Antimicrobial and Antifungal Agents: The thiazole core is a known pharmacophore for antimicrobial drugs. The lipophilicity imparted by the CF₃ group can enhance cell wall penetration, leading to potent activity.[13]
-
Enzyme Inhibitors: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the thiazole ring, making these compounds effective scaffolds for designing specific enzyme inhibitors.[12]
Conclusion
This compound represents a molecule of high interest at the intersection of heterocyclic chemistry and fluorine science. While specific data for this isomer requires careful sourcing, a robust understanding of its properties, handling, and synthesis can be expertly inferred from the rich literature on its analogs. By leveraging established synthetic protocols like the Hantzsch synthesis and modern trifluoromethylation techniques, researchers can access this and related scaffolds. The compelling electronic and metabolic advantages conferred by the trifluoromethyl group ensure that this structural motif will continue to be a valuable building block in the rational design of next-generation therapeutics.
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Geetha, D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Electronic Structure and Reactivity of 5-(Trifluoromethyl)-1,3-thiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)-1,3-thiazole is a fascinating heterocyclic compound, the unique properties of which are dictated by the interplay between the electron-rich thiazole ring and the powerfully electron-withdrawing trifluoromethyl group. This guide provides a comprehensive analysis of its electronic structure and reactivity, offering insights for its application in medicinal chemistry and materials science. We will explore the molecule's aromaticity, electron distribution, and frontier molecular orbitals, and then delve into its predicted reactivity in electrophilic and nucleophilic substitutions, metalation, and other key transformations. This document synthesizes theoretical principles with data from analogous chemical systems to provide a robust framework for the strategic utilization of this versatile building block.
Introduction: The Significance of Trifluoromethylated Thiazoles
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its prevalence stems from its ability to engage in hydrogen bonding and its relative stability. The introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's therapeutic potential by improving its metabolic stability, lipophilicity, and binding affinity.[1] The CF3 group's strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, profoundly influences the electronic properties of the thiazole ring, leading to unique reactivity patterns.[1][2] This guide focuses specifically on this compound, a building block with significant potential in the development of novel pharmaceuticals and functional materials.
Electronic Structure of this compound
The electronic character of this compound is a direct consequence of the synergistic and competing electronic effects of the thiazole ring and the trifluoromethyl substituent.
Aromaticity and Electron Distribution
The 1,3-thiazole ring is an aromatic heterocycle with significant π-electron delocalization. However, the presence of the exceptionally electronegative trifluoromethyl group at the C5 position induces a significant polarization of the ring's electron density. The CF3 group acts as a strong σ- and π-electron-withdrawing group, which deactivates the ring towards electrophilic attack. This deactivation is a common feature of trifluoromethylated aromatic systems.[3]
The anticipated electron distribution in this compound will feature a notable depletion of electron density at the C5 position and, to a lesser extent, at the C2 and C4 positions due to inductive effects and resonance. This is expected to render the C2 and C4 protons more acidic than in unsubstituted thiazole.
Frontier Molecular Orbitals (HOMO-LUMO)
A qualitative understanding of the frontier molecular orbitals (FMOs) can be extrapolated from computational studies on related trifluoromethylated and substituted thiazole derivatives.[4][5]
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is anticipated to be lowered in energy compared to unsubstituted thiazole due to the electron-withdrawing nature of the CF3 group. This energy lowering is indicative of increased resistance to oxidation and electrophilic attack. The HOMO density is likely to be distributed across the thiazole ring, with significant contributions from the sulfur and nitrogen atoms.
-
Lowest Unoccupied Molecular Orbital (LUMO): Conversely, the LUMO is expected to be significantly stabilized (lowered in energy). This LUMO stabilization is a key feature of trifluoromethylated aromatics and renders the molecule more susceptible to nucleophilic attack. The LUMO density is predicted to be concentrated on the C2 and C4 positions of the thiazole ring, as well as on the trifluoromethyl group itself.
The reduced HOMO-LUMO gap in trifluoromethylated heterocycles, as suggested by studies on related compounds, points towards a kinetically more reactive system under specific conditions, particularly towards nucleophiles.[4]
Reactivity of this compound
The unique electronic landscape of this compound dictates its reactivity, which is expected to differ significantly from that of unsubstituted thiazole.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the this compound ring is predicted to be challenging. The strong deactivating effect of the CF3 group significantly reduces the electron density of the thiazole ring, making it less susceptible to attack by electrophiles. In cases where EAS can be forced to occur, the substitution pattern will be influenced by the directing effects of the ring heteroatoms and the CF3 group. While the C5 position is typically the most reactive site for electrophilic attack in thiazoles, this position is blocked in the title compound. Therefore, any electrophilic attack would likely be directed to the C4 position, if it occurs at all.
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing CF3 group is expected to activate the thiazole ring towards nucleophilic aromatic substitution (SNAr). This is a well-established principle in the chemistry of polyfluoroarenes and other electron-deficient aromatic systems.[6][7] A good leaving group at the C2 or C4 position would be readily displaced by a nucleophile. The reaction would proceed through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing CF3 group.
Metalation and Directed Ortho-Metalation
Deprotonation of the thiazole ring is a common strategy for functionalization. In this compound, the C2 and C4 protons are expected to be significantly more acidic than in the parent thiazole due to the inductive effect of the CF3 group. This enhanced acidity should facilitate deprotonation at these positions using a suitable base, such as an organolithium reagent or a strong non-nucleophilic base. The resulting lithiated or otherwise metalated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C2 or C4 position.
Caption: Proposed metalation-functionalization workflow for this compound.
Radical Reactions
Recent advances in photoredox catalysis have enabled the direct trifluoromethylation of heterocycles.[8] While this is more relevant for the synthesis of the title compound, it also suggests that this compound could participate in radical reactions. The electron-deficient nature of the ring may make it a suitable partner for radical additions.
Synthesis of this compound
Proposed Synthetic Protocol: Photoredox-Catalyzed Trifluoromethylation
This protocol is adapted from methodologies for the trifluoromethylation of related heterocycles.[9]
Materials:
-
4-Methylthiazole
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Ruthenium(II) tris(bipyridine) dichloride ([Ru(bpy)3]Cl2)
-
Pyridine
-
Acetonitrile (degassed)
-
Blue LEDs
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-methylthiazole (1.0 mmol), [Ru(bpy)3]Cl2 (0.02 mmol), and pyridine (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile (5 mL) via syringe.
-
Add trifluoromethanesulfonyl chloride (1.5 mmol) via syringe.
-
Irradiate the reaction mixture with blue LEDs at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-(trifluoromethyl)thiazole.
Note: This protocol is for a related compound and would need to be adapted and optimized for the synthesis of the parent this compound, likely starting from a different thiazole precursor.
Spectroscopic and Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H2F3NS | PubChem |
| Molecular Weight | 153.13 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Applications in Drug Discovery and Materials Science
The unique electronic properties of this compound make it an attractive scaffold for the design of novel bioactive molecules and functional materials.
-
Medicinal Chemistry: The introduction of the 5-CF3-thiazole moiety can enhance the metabolic stability and cell permeability of drug candidates.[1] The electron-deficient nature of the ring can also lead to novel binding interactions with biological targets.
-
Materials Science: The polarized electronic structure of this compound suggests its potential use in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10]
Conclusion
This compound is a heterocyclic building block with a rich and nuanced electronic character. The strong electron-withdrawing trifluoromethyl group at the C5 position profoundly influences its reactivity, deactivating it towards electrophilic attack while activating it for nucleophilic substitution and facilitating deprotonation at the C2 and C4 positions. While direct experimental data on the parent compound is limited, a clear picture of its chemical behavior can be constructed through analogies with related systems. This guide provides a foundational understanding of the electronic structure and reactivity of this compound, which will be invaluable for its strategic application in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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The Strategic Deployment of 5-(Trifluoromethyl)-1,3-thiazole in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored substituent. Its unique electronic properties and steric profile can profoundly enhance metabolic stability, membrane permeability, and target binding affinity. When coupled with the 1,3-thiazole ring, a privileged heterocyclic scaffold known for its diverse pharmacological activities, the resulting 5-(trifluoromethyl)-1,3-thiazole moiety emerges as a powerful building block for drug development. This guide provides an in-depth analysis of its synthesis, reactivity, and application, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent structural motif.
Introduction: The Synergy of Fluorine and a Privileged Heterocycle
The deliberate use of fluorination is a highly successful strategy in drug design. The introduction of a trifluoromethyl group can significantly improve the lipophilicity, metabolic stability, and bioavailability of drug molecules.[1][2] The high electronegativity of fluorine atoms and the strength of the C-F bond render the CF3 group exceptionally stable to oxidative metabolism, often extending a drug's in vivo half-life.[3][4]
Concurrently, the 1,3-thiazole ring is a five-membered heterocycle integral to numerous FDA-approved drugs and biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The fusion of these two components—the robust CF3 group and the versatile thiazole core—creates the this compound scaffold. This building block offers a unique combination of physicochemical properties that are highly advantageous for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.
Synthesis of the this compound Core
The construction of the this compound ring system can be approached through several synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Key methodologies include modifications of classical heterocyclic syntheses like the Hantzsch and Gewald reactions.
One prevalent strategy involves the construction of a substituted thiazole ring followed by the introduction of the trifluoromethyl group. For instance, a common route to complex derivatives begins with the one-pot reaction of sulphur, 2-cyanoacetamide, and an appropriate isothiocyanate to form a 4-amino-2-thioxo-thiazole-5-carboxamide intermediate.[8] This intermediate can then undergo cyclization with trifluoroacetic anhydride, which serves as the CF3 source, to yield a fused 5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine system.[8]
Caption: General synthetic strategies for the this compound core.
The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide, is a foundational method for forming the thiazole ring.[9][10][11] Utilizing a trifluoromethylated α-haloketone as a starting material provides a direct entry to the desired scaffold.
Chemical Reactivity and Strategic Functionalization
The this compound core possesses distinct sites for chemical modification, which is essential for building compound libraries for structure-activity relationship (SAR) studies. The powerful electron-withdrawing nature of the CF3 group significantly influences the reactivity of the thiazole ring.
-
C2-Position: The proton at the C2 position is the most acidic proton on the ring, making it susceptible to deprotonation by a strong base (e.g., n-butyllithium). The resulting lithiated species is a versatile nucleophile that can react with a wide range of electrophiles to introduce diverse functional groups.
-
C4-Position: While less reactive than the C2-H, the C4-H can also be involved in metalation reactions, particularly if the C2 position is blocked.
-
Nitrogen Atom (N3): The lone pair on the ring nitrogen can act as a nucleophile or a base, allowing for alkylation or salt formation.
-
Trifluoromethyl Group: The CF3 group itself is generally unreactive under standard synthetic conditions, providing a stable anchor point. However, its influence on the electronic distribution of the ring is its primary role.
Research has shown that dianions of trifluoromethylated thiazoles can be generated and react preferentially at the 5-position with various electrophiles, although this refers to a 4-CF3 isomer, the underlying principle of activating the ring via deprotonation is highly relevant.[12]
Caption: Key sites of reactivity on the this compound scaffold.
Impact on Physicochemical and Pharmacokinetic Properties
The incorporation of the 5-trifluoromethyl-1,3-thiazole moiety into a drug candidate can strategically modulate its ADME profile. Understanding these effects is crucial for rational drug design.
| Property | Impact of this compound Moiety | Rationale & Causality |
| Lipophilicity (LogP) | Increased | The CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance permeability across biological membranes like the gut wall or the blood-brain barrier.[3][13] |
| Metabolic Stability | Significantly Increased | The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][4] This often leads to a longer drug half-life. |
| Aqueous Solubility | Generally Decreased | The increased lipophilicity can reduce aqueous solubility. This effect must be balanced with other polar functional groups in the molecule to ensure adequate bioavailability. |
| Target Binding Affinity | Potentially Increased | The CF3 group can engage in unique, non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions. The thiazole nitrogen can act as a hydrogen bond acceptor. |
| pKa Modulation | Lowered pKa of Proximal Bases | The strong electron-withdrawing nature of the CF3 group can decrease the basicity of nearby nitrogen atoms, which can be critical for optimizing target engagement and avoiding off-target effects. |
Case Study: Thiazolo[4,5-d]pyrimidines in Oncology
A compelling application of this building block is in the development of novel anticancer agents. A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[8][14]
The synthetic pathway involved building a fused pyrimidine ring onto a pre-formed thiazole precursor, using trifluoroacetic anhydride to install the key CF3 group.[8] Subsequent chemical modifications at the 7-position of the fused ring system led to a library of compounds for SAR evaluation.
Key Findings:
-
Activity Enhancement: The insertion of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold led to a significant increase in anticancer activity compared to the 7-oxo derivatives.[8]
-
Most Potent Compound: 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proved to be the most active compound among the newly synthesized series.[8][14]
-
NCI-60 Screening: Several compounds from this series were selected by the National Cancer Institute (NCI) for their in vitro 60-cell line screening program, underscoring the potential of this scaffold.[8]
Table of Antiproliferative Activity for Selected Compounds [8]
| Compound | Modification | Mean Growth Percent (NCI One-Dose Screen, 10⁻⁵ M) | Notable Activity |
| 2b | 7-oxo, 3-phenyl | 80-106% (Low Activity) | IGROV1 (Ovarian): -5.14% |
| 3b | 7-chloro, 3-phenyl | Most active of series | Selected for full NCI-60 screen |
| 4b | 7-(ethylamino), 3-phenyl | - | Selected for full NCI-60 screen |
| 4c | 7-(4-fluorobenzylamino), 3-phenyl | - | Selected for full NCI-60 screen |
This case study validates the 5-(trifluoromethyl)-thiazole core as a foundational element for generating potent and novel anticancer agents. The CF3 group is critical for the observed activity, likely by enhancing the molecule's ability to interact with its biological target and improving its overall drug-like properties.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis and functionalization of a 5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidine core, based on published literature.[8]
Protocol: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[8][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)
Caption: Two-step workflow for the synthesis of a key anticancer compound.
Step 1: Synthesis of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[8][15]thiazolo[4,5-d]pyrimidin-7(6H)-one (Intermediate 2b)
-
To a solution of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide (1b) (10 mmol) in an appropriate solvent, add trifluoroacetic anhydride (30 mmol, 3 equivalents).
-
Heat the reaction mixture under reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure intermediate 2b.
Step 2: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[8][15]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Final Product 3b)
-
Suspend intermediate 2b (5 mmol) in phosphorus oxychloride (POCl₃) (15 mL).
-
Add a catalytic amount of N,N-dimethylaniline (5 drops).
-
Heat the mixture under reflux for 4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out of the aqueous solution.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize from butan-1-ol to yield the final product 3b as a yellow solid.[8]
-
Characterization Data: Yield: 72%, m.p. 132–133 °C. Spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) should be collected to confirm the structure and purity.[8]
-
Conclusion and Future Outlook
The this compound scaffold is a quintessential example of strategic molecular design in pharmaceutical chemistry. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the thiazole ring provides a versatile and pharmacologically relevant core. The synergy between these two components results in a building block that has demonstrated significant potential, particularly in the discovery of novel oncology therapeutics.
Future research will likely focus on expanding the synthetic toolbox to allow for more diverse and regioselective functionalization of this core. Furthermore, its application in other therapeutic areas beyond oncology, such as neurodegenerative and infectious diseases, remains a promising and underexplored frontier. As our understanding of structure-property relationships continues to evolve, the this compound building block is poised to remain a valuable asset in the ongoing quest for safer and more effective medicines.
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Liu, M., et al. (2025). Electrochemical regioselective trifluoromethylation of imidazo[2,1-b]thiazoles with CF3SO2Na. Phosphorus, Sulfur, and Silicon and the Related Elements, 201(1). Available from: [Link]
-
ResearchGate. (n.d.). Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. ResearchGate. Available from: [Link]
-
Z. S. (2014). Trifluoromethylated Heterocycles. ResearchGate. Available from: [Link]
-
Liu, M., et al. (2025). Electrochemical regioselective trifluoromethylation of imidazo[2,1- b ]thiazoles with CF 3 SO 2 Na. ResearchGate. Available from: [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (2023). Molecules, 28(22), 7628. Available from: [Link]
-
Mazzier, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Thiazole formation through a modified Gewald reaction. ResearchGate. Available from: [Link]
-
Shafiee, M. H., et al. (2019). N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives Induce Apoptosis Via Caspase-Dependent Pathway. Pharmaceutical Chemistry Journal, 53(3). Available from: [Link]
-
Ellwood, S., et al. (2015). Thiazole formation through a modified Gewald reaction. Apollo - University of Cambridge. Available from: [Link]
-
Iacob, A. T., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16997. Available from: [Link]
-
Scilit. (n.d.). Thiazole formation through a modified Gewald reaction. Scilit. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). MDPI. Available from: [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. Available from: [Link]
-
Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. Available from: [Link]
-
A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). Available from: [Link]
-
Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available from: [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Methodological & Application
protocols for incorporating 5-(Trifluoromethyl)-1,3-thiazole into drug scaffolds
Topic: Protocols for Incorporating 5-(Trifluoromethyl)-1,3-thiazole into Drug Scaffolds Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Application Note & Technical Guide
Executive Summary & Strategic Rationale
The incorporation of a trifluoromethyl (
Why Target the C5 Position?
-
Metabolic Blocking: The C5 position of thiazole is electron-rich and prone to oxidative metabolism (e.g., by CYP450). Installing a metabolically stable, electron-withdrawing
group at this site effectively blocks metabolic soft spots, extending the half-life ( ) of the parent scaffold. -
Electronic Modulation: The
group at C5 significantly lowers the pKa of the thiazole nitrogen, modulating the hydrogen-bond accepting capability and reducing non-specific protein binding compared to alkyl analogs. -
Lipophilicity & Bioisosterism: The 5-
-thiazole moiety serves as a lipophilic bioisostere for 5-chloro- or 5-bromothiazoles, providing a robust dipole without the toxicity risks associated with reactive aryl halides.
This guide details three distinct, field-validated protocols for accessing this scaffold, ranging from de novo synthesis to late-stage functionalization.
Protocol 1: De Novo Synthesis via Trifluoro-Hydrazones
Best For: Creating monocyclic 5-
This method, adapted from the work of Masuda et al., circumvents the regioselectivity issues of standard Hantzsch synthesis (which typically yields 4-
Mechanism
The reaction proceeds via the cyclization of a 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-one. The hydrazone acts as a 1,3-binucleophile equivalent, undergoing a cyclocondensation that positions the
Experimental Workflow
Reagents Required:
-
Precursor: 3-(N-tert-butyl-N-methylhydrazono)-1,1,1-trifluoroalkan-2-one (Synthesized from trifluoroacetic anhydride and the corresponding hydrazone).
-
Sulfur Source: Lawesson’s Reagent or
. -
Solvent: Toluene or Xylene (anhydrous).
-
Base: Pyridine (catalytic).
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the trifluoro-hydrazone precursor (1.0 equiv) in anhydrous toluene (0.2 M concentration).
-
Thionation: Add Lawesson’s Reagent (0.6 equiv).[1] Note: Lawesson’s is preferred over
for cleaner reaction profiles and higher yields. -
Cyclization: Heat the mixture to reflux (110 °C) under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the hydrazone. -
Workup: Cool to room temperature. Filter off any insoluble phosphorus byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-(trifluoromethyl)thiazole typically elutes as a volatile oil or low-melting solid.
Key Insight: This method is "regio-locked." Unlike radical methods, there is zero risk of obtaining the 4-
Protocol 2: Late-Stage C-H Trifluoromethylation (Minisci-Type)
Best For: Functionalizing existing drug scaffolds containing a thiazole ring where the C5 position is unsubstituted.
Direct C-H trifluoromethylation is a powerful tool for "late-stage diversification." The innate nucleophilicity of the thiazole C5 position makes it susceptible to electrophilic radical attack. This protocol utilizes the Langlois reagent (
Mechanism
The reaction follows a Minisci-type radical substitution pathway. A
Experimental Workflow
Reagents Required:
-
Substrate: 2- or 4-substituted thiazole (1.0 equiv).
-
Radical Source: Sodium triflinate (
, Langlois Reagent) (3.0 equiv). -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0–5.0 equiv).
-
Solvent: DMSO/Water (3:1 ratio). Note: The aqueous component is critical for solubilizing the sulfinate and facilitating the radical transfer.
Step-by-Step Protocol:
-
Setup: To a vial containing the thiazole substrate (0.5 mmol) and sodium triflinate (1.5 mmol), add the DMSO/Water solvent mixture (2.5 mL).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add TBHP dropwise. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. If the substrate is electron-deficient, mild heating (40–50 °C) may be required.
-
Quench: Dilute with water and extract with Ethyl Acetate (3x).
-
Workup: Wash the combined organics with saturated
(to remove acidic byproducts) and brine. Dry over . -
Purification: Chromatography is usually required to separate the 5-
product from trace mono-oxidized byproducts.
Senior Scientist Tip: If regioselectivity issues arise (e.g., attack at C2 if unsubstituted), block the C2 position first or ensure the substrate has a C2-substituent (common in drug scaffolds). For 4-methylthiazole, this protocol yields 4-methyl-5-(trifluoromethyl)thiazole with >80% regioselectivity.
Protocol 3: Modular Cross-Coupling
Best For: High-throughput library generation (Suzuki/Buchwald) using a pre-functionalized building block.
When de novo synthesis is too lengthy and C-H activation too unpredictable for a complex scaffold, the use of a pre-functionalized building block is the gold standard. 2-Bromo-5-(trifluoromethyl)thiazole is the reagent of choice.
Experimental Workflow (Suzuki-Miyaura Coupling)
Reagents Required:
-
Halide: 2-Bromo-5-(trifluoromethyl)thiazole (1.0 equiv).
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aq. solution, 3.0 equiv). -
Solvent: 1,4-Dioxane.
Step-by-Step Protocol:
-
Degassing: In a microwave vial, combine the halide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and the aqueous base via syringe.
-
Coupling: Heat to 90 °C (oil bath) or 100 °C (microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc/Water.
-
Isolation: Standard extraction and column chromatography.
Why this works: The electron-withdrawing nature of the 5-
Comparative Data Analysis
| Feature | Protocol 1: De Novo (Hydrazone) | Protocol 2: C-H Activation (Radical) | Protocol 3: Cross-Coupling |
| Regiocontrol | Absolute (100% C5) | Moderate to High (Substrate dependent) | Absolute (Pre-defined) |
| Step Count | High (Requires precursor synthesis) | Low (1 Step) | Low (1 Step) |
| Substrate Scope | Limited to available hydrazones | Broad (Late-stage compatible) | Broad (Library compatible) |
| Scalability | Moderate | High (Cheap reagents) | High (Commercial building blocks) |
| Primary Use | Scaffold Construction | Lead Optimization | SAR Exploration |
Visualizations
Figure 1: Decision Matrix for Method Selection
Caption: Strategic decision tree for selecting the optimal trifluoromethylation protocol based on scaffold stage.
Figure 2: Mechanism of Radical C-H Trifluoromethylation (Protocol 2)
Caption: Mechanistic pathway for the Minisci-type innate C-H trifluoromethylation of thiazoles.
References
-
Masuda, R., et al. (1994). "Convenient Synthetic Method for 5-Trifluoromethyloxazoles and 5-Trifluoromethylthiazoles." Heterocycles. Link
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS). Link
-
Baralle, A., et al. (2014). "Trifluoromethylated Heterocycles."[2][3][4][5] Current Topics in Medicinal Chemistry. Link
-
Sigma-Aldrich. "2-Bromo-5-(trifluoromethyl)thiazole Product Page." Link
-
Dunet, J., et al. (2011). "Minisci reactions: Versatile C-H functionalizations for medicinal chemists."[6] MedChemComm. Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sci-Hub: are you are robot? [sci-hub.jp]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Synthesis and Application of 5-(Trifluoromethyl)-1,3-thiazole Halides in Modern Drug Discovery
Introduction: The Privileged Role of Trifluoromethylated Thiazoles in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a thiazole scaffold—a heterocycle renowned for its diverse pharmacological activities—the resulting 5-(trifluoromethyl)-1,3-thiazole core becomes a highly sought-after building block in the development of novel therapeutics. This application note provides a comprehensive guide for the preparation of key this compound halide intermediates and their subsequent elaboration via palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for accessing a wide array of functionalized derivatives.
Part 1: Preparation of 5-Halo-2-(Trifluoromethyl)-1,3-Thiazole Precursors
The successful implementation of cross-coupling strategies is contingent on the efficient synthesis of the requisite halide precursors. Herein, we detail robust protocols for the preparation of 5-bromo- and 5-iodo-2-(trifluoromethyl)-1,3-thiazole, pivotal intermediates for Suzuki, Stille, and Sonogashira reactions.
Synthesis of 2-Amino-5-bromo-thiazole as a Key Intermediate
A common and effective route to 5-halothiazoles proceeds through the diazotization of an aminothiazole precursor. The following protocol outlines the synthesis of 2-amino-5-bromothiazole, a crucial stepping stone.
Experimental Protocol: Synthesis of 2-Amino-5-bromothiazole
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add bromine (1.05 eq) dropwise while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromothiazole.
Proposed Synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-thiazole via Sandmeyer Reaction
Leveraging the chemistry of diazotization, a Sandmeyer-type reaction can be employed to convert the amino group of a trifluoromethylated aminothiazole to a bromide.
Experimental Protocol: Diazotization and Bromination
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-5-(trifluoromethyl)-1,3-thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%), add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Extraction and Purification: Cool the mixture, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 5-Iodo-2-(trifluoromethyl)-1,3-thiazole
For certain coupling reactions, the iodo-substituted thiazole is the preferred substrate due to its higher reactivity.
Experimental Protocol: Iodination
A direct iodination of 2-(trifluoromethyl)-1,3-thiazole can be achieved using N-iodosuccinimide (NIS) in an appropriate solvent.
-
Reaction Setup: Dissolve 2-(trifluoromethyl)-1,3-thiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Iodinating Agent: Add N-iodosuccinimide (1.1 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
With the 5-halo-2-(trifluoromethyl)-1,3-thiazole precursors in hand, a diverse range of substituents can be introduced at the C5-position using well-established palladium-catalyzed cross-coupling methodologies.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine 5-bromo-2-(trifluoromethyl)-1,3-thiazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 12 | 78 |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Stille Coupling: Utilizing Organostannane Reagents
The Stille coupling offers an alternative C-C bond-forming strategy, employing organostannane reagents.[1][2] This reaction is known for its tolerance of a wide variety of functional groups.
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a solution of 5-iodo-2-(trifluoromethyl)-1,3-thiazole (1.0 eq) and the organostannane reagent (1.1 eq) in a suitable solvent like anhydrous toluene or DMF, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Additives: In some cases, the addition of a copper(I) salt, such as CuI, can accelerate the reaction.
-
Inert Atmosphere and Heating: Degas the mixture and heat under an inert atmosphere at 80-110 °C for 6-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts. Filter the mixture through celite, extract the filtrate with an organic solvent, and wash the organic phase.
-
Purification: Dry the organic layer and concentrate it. Purify the residue by column chromatography.
Diagram 2: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4]
Experimental Protocol: Sonogashira Coupling
-
Reaction Mixture: In a reaction flask, dissolve 5-bromo-2-(trifluoromethyl)-1,3-thiazole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq) in a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and THF or DMF.
-
Inert Conditions: Thoroughly degas the reaction mixture by bubbling with an inert gas.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Table 2: Key Parameters for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 40 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 91 |
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the synthesis and functionalization of this compound halides. The ability to efficiently prepare these key intermediates and subsequently engage them in a variety of powerful cross-coupling reactions opens the door to the rapid generation of diverse molecular libraries. This, in turn, will undoubtedly accelerate the discovery and development of novel therapeutic agents across a wide range of disease areas. The strategic application of these methodologies empowers researchers to fully exploit the pharmacological potential of the trifluoromethylated thiazole scaffold.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
-
Sonogashira Coupling. NROChemistry. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate. [Link]
-
Pd‐catalyzed Stille coupling of 5‐iodotriazole and organotin reagents. ResearchGate. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). PMC. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Pharmaceutical and Biosciences Journal. [Link]
-
Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. [Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.
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Application Notes and Protocols for the Regioselective Substitution of 5-(Trifluoromethyl)-1,3-thiazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-(Trifluoromethyl)-1,3-thiazole
The this compound scaffold is a privileged motif in modern medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl group (CF₃) into heterocyclic systems can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The thiazole ring itself is a versatile pharmacophore present in numerous approved drugs.[2][3][4] Consequently, the ability to selectively functionalize the this compound core at its remaining C2 and C4 positions is of paramount importance for the development of novel chemical entities with tailored properties.
This guide provides a detailed overview of the regioselective substitution strategies for this compound, supported by field-proven insights and detailed experimental protocols. We will delve into the electronic factors governing reactivity and provide step-by-step methodologies for achieving selective C2 and C4 functionalization.
Understanding the Regioselectivity: An Electronically Governed Landscape
The regioselectivity of substitution reactions on the this compound ring is dictated by the interplay of the inductive and resonance effects of the heteroatoms and the potent electron-withdrawing nature of the trifluoromethyl group.
-
The C2 Position: The proton at the C2 position is the most acidic proton on the thiazole ring. This acidity is significantly amplified by the strong electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group at C5. This makes the C2 position highly susceptible to deprotonation by strong bases, forming a nucleophilic organometallic intermediate that can readily react with a variety of electrophiles.[5][6][7]
-
The C4 Position: The C4 position is less acidic than the C2 position and is generally less reactive towards both electrophiles and nucleophiles. Direct C-H functionalization at this position is challenging. Therefore, a common strategy for C4-functionalization involves the use of a pre-functionalized thiazole, such as a 4-halothiazole, which can then participate in transition-metal-catalyzed cross-coupling reactions.
-
The C5 Position: The presence of the strongly electron-withdrawing trifluoromethyl group renders the C5 position highly electron-deficient and thus deactivated towards electrophilic aromatic substitution. Direct C-H functionalization at this site is generally not favored.
The following diagram illustrates the preferred sites for different types of substitution on the this compound ring.
Caption: Regioselectivity of substitution on this compound.
PART 1: Regioselective C2-Functionalization via Deprotonation and Electrophilic Quench
The heightened acidity of the C2 proton provides a reliable handle for the selective introduction of a wide range of substituents. The general workflow involves deprotonation with a strong organolithium base at low temperature to form the 2-lithio-5-(trifluoromethyl)-1,3-thiazole intermediate, which is then quenched with an appropriate electrophile.
Protocol 1: General Procedure for C2-Lithiation and Electrophilic Quench
This protocol is adapted from general procedures for the lithiation of electron-deficient heterocycles.[5][6][7]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., aldehyde, ketone, alkyl halide, chlorotrimethylsilane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous THF (0.1-0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the 2-lithiated species is often indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is crucial to prevent quenching of the base and decomposition of the lithiated intermediate.[5]
-
Low Temperature (-78 °C): The 2-lithiated thiazole intermediate can be unstable at higher temperatures, potentially leading to decomposition or side reactions.[6] Maintaining a low temperature throughout the deprotonation and electrophilic quench steps is critical for achieving high yields.
-
Slow Addition of n-BuLi: Slow, dropwise addition of n-butyllithium helps to control the exotherm of the deprotonation reaction and maintain a low internal temperature.
Data Presentation: Representative C2-Substituted Products
| Electrophile | Product | Typical Yield Range |
| Benzaldehyde | (5-(Trifluoromethyl)thiazol-2-yl)(phenyl)methanol | 70-85% |
| Acetone | 2-(5-(Trifluoromethyl)thiazol-2-yl)propan-2-ol | 65-80% |
| Iodomethane | 2-Methyl-5-(trifluoromethyl)thiazole | 50-70% |
| Chlorotrimethylsilane | 2-(Trimethylsilyl)-5-(trifluoromethyl)thiazole | 80-95% |
PART 2: Regioselective C4-Functionalization via Cross-Coupling Reactions
As direct C-H functionalization at the C4 position is challenging, a more robust strategy involves the synthesis of a 4-halo-5-(trifluoromethyl)-1,3-thiazole intermediate, followed by a palladium-catalyzed cross-coupling reaction. This two-step approach allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the C4 position.
Workflow for C4-Functionalization
Caption: Workflow for C4-functionalization of this compound.
Protocol 2: Synthesis of 4-Bromo-5-(trifluoromethyl)-1,3-thiazole
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in acetonitrile (0.2-0.5 M).
-
Bromination: Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS. Add saturated aqueous NaHCO₃ solution to neutralize the mixture. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 4-bromo-5-(trifluoromethyl)-1,3-thiazole can often be used in the subsequent cross-coupling step without further purification. If necessary, purify by flash column chromatography (hexanes/ethyl acetate).
Protocol 3: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol is a general procedure for Suzuki-Miyaura coupling reactions and should be optimized for specific substrates.[8][9][10]
Materials:
-
4-Bromo-5-(trifluoromethyl)-1,3-thiazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To a Schlenk tube, add 4-bromo-5-(trifluoromethyl)-1,3-thiazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate).
Protocol 4: Sonogashira Cross-Coupling for C4-Alkynylation
This is a general protocol for Sonogashira coupling and may require optimization.[11][12][13][14][15]
Materials:
-
4-Iodo-5-(trifluoromethyl)-1,3-thiazole (Note: Iodo-derivatives are generally more reactive in Sonogashira coupling)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add 4-iodo-5-(trifluoromethyl)-1,3-thiazole (1.0 eq), palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF, 0.1 M), followed by the base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 2-8 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate).
Conclusion
The regioselective functionalization of this compound is a critical capability for the synthesis of novel compounds in drug discovery and materials science. The electronic properties of this heterocyclic system clearly direct substitution patterns, with the C2 position being amenable to deprotonation-electrophilic quench strategies and the C4 position being accessible through halogenation followed by cross-coupling reactions. The protocols provided herein offer robust starting points for the selective synthesis of C2- and C4-substituted this compound derivatives. As with any chemical transformation, optimization of reaction conditions for specific substrates is recommended to achieve optimal results.
References
-
Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed, [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Semantic Scholar, [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC, [Link]
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Wiley Online Library, [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. PMC, [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate, [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, [Link]
-
Synthesis of 2,4-disubstituted thiazoles. ResearchGate, [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC, [Link]
-
Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ResearchGate, [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ACS Publications, [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal, [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Publications, [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. ResearchGate, [Link]
-
Sonogashira Coupling. Organic Chemistry Portal, [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC, [Link]
-
Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ACS Publications, [Link]
-
Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. RSC Publishing, [Link]
-
Sonogashira coupling. Wikipedia, [Link]
-
Cu-catalyzed direct C–H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. RSC Publishing, [Link]
-
Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. RSC Publishing, [Link]
-
Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed, [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar, [Link]
-
Transition Metal-Catalyzed C—H Trifluoromethylation. ResearchGate, [Link]
-
3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University, [Link]
-
Sonogashira Coupling. Chemistry LibreTexts, [Link]
-
Flow Chemistry: Sonogashira Coupling. Semantic Scholar, [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Semantic Scholar, [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI, [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI, [Link]
- 2-Substituted-5-trifluoromethyl-1,3,4-thiadiazoles.
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Publishing, [Link]
-
Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry, [Link]
-
Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. PMC, [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications, [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline, [Link]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace, [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI, [Link]
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC, [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI, [Link]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Semantic Scholar, [Link]
Sources
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- 2. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1,3-thiazole
Welcome to the dedicated technical support center for the synthesis of 5-(Trifluoromethyl)-1,3-thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this critical fluorinated heterocycle. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established literature and our in-house expertise.
Introduction: The Challenge of Synthesizing this compound
The incorporation of a trifluoromethyl group at the 5-position of the thiazole ring is a valuable strategy in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity. However, the synthesis of this moiety can be challenging, with common issues including low yields, competing side reactions, and difficult purifications. This guide will address these issues systematically.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using variations of the Hantzsch thiazole synthesis, a common and versatile method.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows mainly starting materials.
-
A complex mixture of unidentifiable products is observed.
Potential Causes & Solutions:
-
Inadequate Thioamide Formation: The in situ or pre-formation of the thioamide from the corresponding amide can be a critical, and sometimes sluggish, step.
-
Troubleshooting: Ensure the thionating agent (e.g., Lawesson's reagent, phosphorus pentasulfide) is fresh and active. For sensitive substrates, consider isolating the thioamide before proceeding with the cyclization. The reaction temperature for thionation may need to be optimized; monitor by TLC until the starting amide is consumed.
-
-
Incorrect pH for Cyclization: The Hantzsch synthesis is sensitive to the pH of the reaction medium.
-
Troubleshooting: The reaction often proceeds best under neutral to slightly basic conditions to facilitate the nucleophilic attack of the thioamide sulfur. If your reaction is too acidic, the thioamide may be protonated and less nucleophilic. If it's too basic, you risk promoting side reactions of the α-haloketone. Consider the use of a non-nucleophilic base like sodium bicarbonate or pyridine to neutralize any acid formed during the reaction.
-
-
Decomposition of Starting Materials: Trifluoromethylated building blocks can be unstable under certain conditions.
-
Troubleshooting: Ensure your α-haloketone is pure and has not decomposed upon storage. It's often advisable to use it freshly prepared or purified. Run the reaction at the lowest effective temperature to minimize decomposition.
-
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on TLC, or multiple peaks in the LC-MS, with masses corresponding to potential isomers or side products.
Potential Causes & Solutions:
-
Regioselectivity Issues: When using unsymmetrical α-haloketones, the formation of the 4-substituted isomer can compete with the desired 5-substituted product.
-
Troubleshooting: The regioselectivity of the Hantzsch synthesis can be influenced by the electronic and steric nature of the substituents on both the thioamide and the α-haloketone. While controlling this completely can be difficult, careful choice of starting materials is key. For instance, using a symmetrical α-haloketone if the synthetic route allows can eliminate this issue.
-
-
Formation of Oxazoles or Imidazoles: If the amide starting material is not fully converted to the thioamide, the remaining amide can react to form oxazoles. Similarly, other nucleophiles can lead to different heterocyclic systems.
-
Troubleshooting: As mentioned in Issue 1, ensure complete thionation. Monitor the thionation step carefully by TLC or LC-MS before adding the cyclization partner.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The Hantzsch thiazole synthesis and its variations are among the most widely employed methods. This typically involves the reaction of a thioamide (or a precursor) with an α-haloketone or α-haloaldehyde. For the synthesis of the title compound, a common approach is the reaction of trifluoroacetamide (often converted in situ to trifluorothioacetamide) with a suitable 3-halo-1,1-dimethoxyacetone or a related α-haloketone.
Q2: How can I improve the regioselectivity of the Hantzsch synthesis to favor the 5-trifluoromethyl isomer?
Controlling regioselectivity is a known challenge. The outcome depends on the relative rates of the initial nucleophilic attack of the thioamide sulfur on the α-halocarbonyl compound and the subsequent cyclization. While there is no universal solution, factors that can be optimized include:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, dioxane) is recommended.
-
Temperature: Lowering the reaction temperature may favor one regioisomer over the other by exploiting differences in activation energies.
-
Starting Material Design: If possible, modifying the substituents on the thioamide or the α-halocarbonyl can sterically or electronically direct the cyclization.
Q3: What are the best practices for purifying this compound?
The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for small to medium-scale purifications. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the eluent system should be optimized based on TLC analysis.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger quantities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Detailed Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization for your specific substrate and scale.
Synthesis of this compound via Hantzsch Reaction
Step 1: Thionation of Trifluoroacetamide (Formation of Trifluorothioacetamide)
-
To a stirred solution of trifluoroacetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS until the trifluoroacetamide is consumed.
-
Cool the reaction mixture to room temperature. The crude trifluorothioacetamide solution can often be used directly in the next step.
Step 2: Cyclization with an α-Halocarbonyl
-
To the crude solution of trifluorothioacetamide from Step 1, add 3-bromo-1,1-dimethoxyacetone (1.1 eq).
-
Add a mild base, such as sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow
The following diagram illustrates a typical troubleshooting workflow when encountering low yield in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
-
Hantzsch Thiazole Synthesis. (Comprehensive overview of the classical reaction). Organic Chemistry Portal. [Link]
-
Thiazole Synthesis. (General information on thiazole synthesis). Science of Synthesis. [Link]
-
Recent Advances in the Synthesis of Thiazoles. (Review article on modern synthetic methods). MDPI. [Link]
Technical Support Center: Addressing Solubility Challenges of 5-(Trifluoromethyl)-1,3-thiazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with 5-(Trifluoromethyl)-1,3-thiazole. This valuable fluorinated building block is increasingly utilized in modern drug discovery, but its unique physicochemical properties can present handling difficulties.[1] This document provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to ensure your experimental success.
Section 1: Understanding the Core Solubility Challenge: A Physicochemical Q&A
A foundational understanding of the molecule's structure is critical to predicting and solving solubility issues. The principle that structure dictates function is paramount in chemistry.
Question 1: What are the key structural features of this compound that influence its solubility?
Answer: The solubility behavior of this compound is governed by the interplay of two competing structural features:
-
The Polar Thiazole Ring: This five-membered aromatic heterocycle contains both nitrogen and sulfur atoms. The nitrogen atom can act as a hydrogen bond acceptor, lending the molecule a degree of polarity and affinity for polar solvents.
-
The Lipophilic Trifluoromethyl (CF3) Group: The -CF3 group is highly electronegative and electron-withdrawing, but it is also intensely lipophilic (fat-loving). The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to increase a molecule's metabolic stability and membrane permeability, but this often comes at the cost of reduced aqueous solubility and can significantly influence its behavior in organic solvents.[2][3] The strong C-F bonds are non-polarizable and do not participate in hydrogen bonding, pushing the molecule towards less polar environments.
Essentially, the molecule possesses a dualistic "amphipathic-like" character in an organic context, requiring solvents that can effectively solvate both its polar and non-polar regions.
Question 2: What is the predicted lipophilicity (XlogP) of this compound, and what does it imply for solvent selection?
Answer: The predicted XlogP value for this compound is approximately 1.9.[4]
-
What this means: XlogP is a calculated measure of lipophilicity. A positive value indicates a preference for a lipid-like environment (e.g., octanol) over an aqueous one. A value of 1.9 signifies moderate lipophilicity.
-
Implication for Solvent Selection: This value correctly predicts that the compound will have very poor solubility in water. For organic solvents, it suggests that purely non-polar solvents (like hexane) or highly polar, aqueous-like solvents may not be optimal. The ideal solvents will be those with intermediate to high polarity that can accommodate both the polar ring and the lipophilic -CF3 group. This aligns with the general rule of "like dissolves like."[5]
Section 2: Frequently Asked Questions (FAQs) on Solvent Selection
Question 3: In which types of organic solvents is this compound expected to be most soluble?
Answer: Based on the molecule's mixed polarity, we recommend prioritizing polar aprotic solvents. These solvents have strong dipole moments and can solvate the polar thiazole ring, but they lack acidic protons and are generally less structured than protic solvents, allowing them to better accommodate the lipophilic -CF3 group.
Table 1: Recommended Starting Solvents for this compound
| Solvent Class | Recommended Solvents | Rationale for Use |
| Primary (High Success) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | Strong dipoles effectively solvate the thiazole ring. Their aprotic nature accommodates the lipophilic CF3 group well. A similar compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, shows moderate solubility in these solvents.[6] |
| Secondary (Good Success) | Tetrahydrofuran (THF), Ethanol (EtOH), Isopropanol (IPA), Dichloromethane (DCM) | These solvents offer a balance of polarity and non-polar character. Protic solvents like EtOH can hydrogen bond with the thiazole nitrogen, but solubility may be limited by the CF3 group. |
| Tertiary (Low Success) | Toluene, Hexanes, Diethyl Ether | These solvents are largely non-polar or weakly polar. They are unlikely to effectively solvate the polar thiazole portion of the molecule, leading to poor solubility. |
Question 4: My compound isn't dissolving at the desired concentration. What is the first troubleshooting step?
Answer: The first and most straightforward step is the application of gentle energy to overcome the compound's crystal lattice energy, which is the energy holding the solid-state material together.
-
Gentle Heating: Warm the mixture to 40-50°C with continuous stirring. This increases the kinetic energy of both the solvent and solute molecules, promoting dissolution. Caution: Ensure your compound is thermally stable at this temperature before proceeding.
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart solid agglomerates, increasing the surface area available for solvation.
If these simple steps fail, proceed to the more advanced strategies in the troubleshooting guide below.
Section 3: Troubleshooting Guide for Persistent Solubility Issues
If initial solvent selection and gentle energy input are insufficient, a more systematic approach is required. This workflow is designed to logically diagnose and solve the most common solubility failures.
Caption: Troubleshooting Workflow for Solubility.
In-Depth Explanation of Co-Solvency (Action 2):
Co-solvency is a powerful technique that involves using a mixture of solvents to achieve a desirable polarity and solvation capacity that a single solvent cannot provide.[7][8] For this compound, this often involves adding a small amount of a highly polar "power solvent" to a less polar bulk solvent.
Table 2: Recommended Co-Solvent Systems
| Bulk Solvent (90-99%) | Power Co-Solvent (1-10%) | Mechanism and Use Case |
| Dichloromethane (DCM) | DMSO or DMF | Mechanism: The bulk DCM solvates the lipophilic -CF3 group, while a small amount of DMSO/DMF effectively solvates the polar thiazole ring, breaking the crystal lattice. Use Case: Ideal for reactions where DCM is the primary solvent but the starting material has poor solubility. |
| Toluene | Ethanol (EtOH) or Isopropanol (IPA) | Mechanism: Toluene interacts with the lipophilic portion, while the alcohol provides hydrogen bonding capability and polarity to engage the thiazole ring. Use Case: Useful for reactions requiring a non-polar aromatic solvent but facing solubility limits. |
| Acetonitrile (MeCN) | Water | Mechanism: While seemingly counterintuitive, for some compounds, a very small percentage of water in a polar aprotic solvent can disrupt solvent structuring and improve solubility. Use Case: Advanced technique for specific applications; use with caution as water can be reactive. |
Section 4: Standard Operating Procedure (SOP) for Solubility Determination
To make informed decisions, it is crucial to determine the quantitative thermodynamic solubility of your compound in a given solvent system. This protocol describes a standard, self-validating shake-flask method.[9][10]
SOP 1: Determination of Thermodynamic Solubility via Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a 4 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Record the exact weight.
-
Add a precise volume of the chosen solvent or co-solvent system (e.g., 2.0 mL) to the vial.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixture to equilibrate for a minimum of 24 hours. This ensures the solution is fully saturated and has reached thermodynamic equilibrium. For highly crystalline materials, 48-72 hours may be necessary.
-
-
Sample Processing:
-
After equilibration, visually confirm that excess solid remains. If not, the experiment must be repeated with more compound.
-
Carefully remove the vial from the shaker, avoiding agitation.
-
Allow the solid to settle for 30 minutes.
-
Withdraw an aliquot of the supernatant (the clear liquid on top) using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
-
Analysis and Calculation:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, typically HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the filtered sample using the calibration curve. This concentration represents the thermodynamic solubility.
-
Express the final solubility in appropriate units, such as mg/mL or millimolar (mM).
-
References
- Solubility test for Organic Compounds. (n.d.).
- Experiment 2 Determination of Solubility Class. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Solubility of Organic Compounds. (2023, August 31).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Al-Amin, M., et al. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Omega.
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid 117724-63-7 wiki. (n.d.). Guidechem.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- This compound (C4H2F3NS). (n.d.). PubChem.
- Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C4H2F3NS) [pubchemlite.lcsb.uni.lu]
- 5. chem.ws [chem.ws]
- 6. Page loading... [wap.guidechem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Optimizing Cross-Coupling of 5-(Trifluoromethyl)-1,3-thiazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-(trifluoromethyl)-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial transformation. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the thiazole ring, demanding careful consideration of reaction parameters, especially temperature.[1][2]
This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with 2-bromo-5-(trifluoromethyl)-1,3-thiazole?
A1: For a standard Suzuki-Miyaura coupling of an electron-deficient heteroaryl bromide, a conservative starting point is 80-90 °C . The trifluoromethyl group makes the C-Br bond more susceptible to oxidative addition, the first step in the catalytic cycle.[1][3] Starting at a moderate temperature minimizes the risk of side reactions like decomposition or defluorination while often being sufficient to drive the reaction to completion. Monitor the reaction by UPLC-MS or GC-MS; if conversion is slow after 2-4 hours, a stepwise increase to 100 °C can be considered.
Q2: My reaction is stalled. Should I just increase the temperature?
A2: While increasing the temperature can accelerate a slow reaction, it is not always the optimal first step.[4] First, verify other critical parameters:
-
Inert Atmosphere: Ensure the reaction was properly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst.[5]
-
Reagent Quality: Confirm that the solvent is anhydrous and the base is of high purity. Water can lead to protodeboronation of the boronic acid partner.[1]
-
Catalyst/Ligand Choice: For electron-deficient systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the reductive elimination step, which can be rate-limiting.[6] If your current ligand is less electron-rich (e.g., PPh₃), the energy barrier for this step might be too high at the current temperature.
If these factors are well-controlled, a modest, incremental increase in temperature (e.g., in 10 °C steps) is a reasonable strategy.
Q3: At what temperature should I become concerned about defluorination or decomposition of the this compound ring?
A3: The C-F bonds in a trifluoromethyl group are generally robust. However, under harsh conditions, particularly at temperatures exceeding 120-140 °C in the presence of strong bases and certain palladium complexes, C-F bond activation or decomposition pathways can become accessible.[7] The thermal stability of related trifluoromethyl-containing heterocyclic systems has been shown to be high, with decomposition often occurring at much higher temperatures (>250 °C), but this can be influenced by the catalytic system.[8][9][10] Always monitor for the appearance of byproducts with masses corresponding to the loss of one or more fluorine atoms.
Q4: Does the choice of coupling reaction (e.g., Suzuki vs. Stille) affect the optimal temperature?
A4: Yes. Stille couplings, which utilize organotin reagents, can often be performed at lower temperatures than Suzuki couplings for the same substrate.[11] This is partly because the transmetalation step in the Stille reaction does not require activation by a base and can be more facile.[3][12] For a Stille coupling involving this compound, you might begin screening at a lower temperature range, such as 70-80 °C .
Troubleshooting Guide: Temperature Optimization
This section addresses specific experimental outcomes and provides a systematic approach to temperature optimization.
Issue 1: Low to No Conversion, Starting Material Intact
If your reaction shows minimal product formation and significant unreacted starting material, the catalytic cycle is likely inhibited or too slow.
-
Initial Action: Before adjusting temperature, ensure your palladium(II) precatalyst is being effectively reduced to the active Pd(0) species.[1][5] Consider adding a small amount of a reducing agent or switching to a Pd(0) source like Pd₂(dba)₃.
-
Temperature Strategy: If the catalyst system is deemed appropriate, a low reaction rate is the likely culprit.
-
Incremental Increase: Raise the temperature by 10 °C and monitor for 2 hours.
-
Solvent Change: If you are near the boiling point of your solvent (e.g., THF, ~66 °C), switch to a higher-boiling solvent like dioxane (101 °C) or toluene (111 °C) to access higher temperature ranges safely.[3]
-
Microwave Irradiation: For rapid optimization, microwave heating can be used to explore a range of temperatures quickly and often leads to significantly reduced reaction times.[3][13]
-
Table 1: Recommended Starting Conditions for Temperature Screening
| Coupling Type | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Starting Temp. (°C) |
| Suzuki | 2-Bromo-5-(CF₃)-thiazole | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Dioxane/H₂O (10:1) | 90 °C |
| Suzuki | 2-Chloro-5-(CF₃)-thiazole | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ | Toluene | 110 °C |
| Stille | 2-Iodo-5-(CF₃)-thiazole | Pd(PPh₃)₄ (5%) | - | - | DMF | 80 °C |
Issue 2: Product Formation Stalls, Mixture of Product and Starting Materials
This scenario often points to catalyst deactivation or degradation.
-
Causality: At elevated temperatures, palladium catalysts can decompose to form inactive palladium black.[14] The choice of ligand is critical for stabilizing the active catalytic species throughout the reaction.[6]
-
Temperature Strategy:
-
Lower the Temperature: Counterintuitively, running the reaction at a lower temperature for a longer period may give a higher final yield by preserving the catalyst's lifespan. Try reducing the temperature by 10-20 °C from the point where stalling was observed.
-
Screen Ligands: At a fixed, moderate temperature (e.g., 90 °C), screen different ligands. Buchwald-type biaryl phosphine ligands are excellent for stabilizing the catalyst and promoting the crucial reductive elimination step for electron-deficient substrates.[6]
-
Issue 3: Significant Byproduct Formation (e.g., Decomposition, Defluorination)
The appearance of significant impurities, especially those related to substrate decomposition, is a clear sign that the reaction temperature is too high.
-
Causality: High thermal energy can provide access to undesired reaction pathways. For trifluoromethylated aromatics, this can include C-F bond activation, which leads to defluorinated byproducts.[7] The thiazole ring itself can also be susceptible to degradation under harsh conditions.[15]
-
Temperature Strategy:
-
Immediate Reduction: Reduce the reaction temperature by at least 20 °C.
-
Optimize Other Parameters: A more active catalyst/ligand system may allow the reaction to proceed efficiently at a lower temperature. For example, using a more electron-rich N-heterocyclic carbene (NHC) ligand instead of a phosphine ligand could facilitate the reaction at a milder temperature.[16]
-
Change Coupling Partner: If using a Suzuki coupling, consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which can sometimes provide cleaner reactions at lower temperatures.[1]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Decision workflow for temperature optimization.
Experimental Protocol: Systematic Temperature Screening
This protocol describes a parallel screening approach to efficiently identify the optimal temperature.
-
Preparation: In a glovebox, prepare a stock solution of your limiting reagent (e.g., 2-bromo-5-(trifluoromethyl)-1,3-thiazole), palladium precatalyst, and ligand in the chosen anhydrous solvent (e.g., dioxane).
-
Array Setup: Dispense equal aliquots of the stock solution into an array of microwave vials or reaction tubes, each containing a stir bar.
-
Reagent Addition: Add the coupling partner (e.g., boronic acid) and the base (e.g., K₃PO₄) to each vial. For Suzuki reactions, add the required amount of water.
-
Sealing: Tightly seal each vial with a septum cap.
-
Heating: Place the vials in parallel heating blocks or a multi-well reactor set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Time-Point Sampling: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction vial for analysis. Quench the aliquot in a separate vial containing a deuterated internal standard in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Analyze each sample by UPLC-MS and/or ¹H NMR to determine the conversion rate and purity profile at each temperature.
-
Evaluation: Compare the results to identify the temperature that provides the best balance of reaction rate and clean conversion to the desired product.
By adopting this systematic and informed approach, researchers can efficiently navigate the challenges of coupling this compound and develop robust, high-yielding protocols.
References
-
Optimization of the temperature for the coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H) - PMC. (n.d.). Retrieved from [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Thiazole formation through a modified Gewald reaction - Beilstein Journals. (2015, May 26). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes | Chemical Reviews - ACS Publications. (2015, January 30). Retrieved from [Link]
-
C–F bond functionalizations of trifluoromethyl groups via radical intermediates. (n.d.). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15). Retrieved from [Link]
-
Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - ResearchGate. (n.d.). Retrieved from [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC - NIH. (2013, December 5). Retrieved from [Link]
-
Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - Semantic Scholar. (2021, July 18). Retrieved from [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed. (2021, July 18). Retrieved from [Link]
-
Optimization of the Reaction Conditions a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 16. Suzuki Coupling [organic-chemistry.org]
Technical Support Guide: Troubleshooting Grignard Reactions of 5-(Trifluoromethyl)-1,3-thiazole Derivatives
Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging yet valuable building block, 5-(trifluoromethyl)-1,3-thiazole. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate the complexities of Grignard reactions with this electron-deficient heterocycle.
Understanding the Core Challenges
Synthesizing substituted 5-(trifluoromethyl)-1,3-thiazoles via Grignard chemistry is a non-trivial task. The combination of the electron-withdrawing trifluoromethyl (-CF3) group and the inherent reactivity of the thiazole ring presents a unique set of challenges that must be understood to achieve success.
-
Acidic C2-Proton: The primary obstacle is the significantly increased acidity of the proton at the C2 position of the thiazole ring. The potent electron-withdrawing nature of the -CF3 group at the C5 position makes this proton susceptible to deprotonation by the Grignard reagent, which is a strong base.[1] This acid-base reaction is often faster than the desired C-C bond formation or halogen-metal exchange, leading to quenching of the reagent and low yields.
-
Sluggish Grignard Formation: If you are attempting to form a Grignard reagent from a halogenated precursor, such as 2-bromo-5-(trifluoromethyl)-1,3-thiazole, direct reaction with magnesium metal can be difficult. Electron-deficient aryl halides are often less reactive towards oxidative addition with magnesium.[2][3]
-
Reagent Instability: The resulting Grignard reagent, if formed, may have limited stability, especially at elevated temperatures, due to the electronic properties of the thiazole ring.
Success in this area hinges on choosing the right strategy to circumvent these issues, primarily by favoring a kinetically fast halogen-metal exchange over proton abstraction.
Visual Guide: Key Reactivity Pathways
Understanding the competition between the desired reaction and side reactions is crucial. The following diagram illustrates the primary pathways when reacting a Grignard precursor with a strong organometallic base.
Caption: Competing reaction pathways for Grignard reagent formation.
Troubleshooting Common Failures (Q&A Format)
This section addresses the most common problems encountered during these reactions in a direct question-and-answer format.
Q1: My reaction to form the Grignard reagent from 2-bromo-5-(trifluoromethyl)-1,3-thiazole and magnesium metal is not initiating. What should I do?
A1: Direct insertion of magnesium into electron-deficient heteroaryl bromides is often challenging. Standard initiation techniques may fail.
-
Causality: The magnesium surface is likely passivated with a layer of magnesium oxide, which prevents the reaction.[3] Furthermore, the substrate itself is less reactive than simple alkyl or aryl halides.
-
Troubleshooting Steps:
-
Activate the Magnesium: Ensure your magnesium turnings are fresh and dry. Before adding the solvent, you can activate the surface by crushing the turnings under an inert atmosphere to expose fresh metal.[4] Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also chemically activate the surface.[4][5]
-
Ensure Anhydrous Conditions: Grignard reactions are notoriously sensitive to moisture.[3][6] All glassware must be rigorously flame-dried or oven-dried and cooled under a positive pressure of an inert gas like argon or nitrogen. Use freshly distilled, anhydrous solvents (THF is preferred over ether for stabilizing the Grignard reagent).[5]
-
Alternative Method (Recommended): Switch from magnesium metal to a halogen-metal exchange protocol. This is the most reliable method for this class of substrates. Using a "Turbo Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is highly effective.[7][8] This exchange is much faster and more tolerant of functional groups, and it can be performed at low temperatures, which is critical for substrate stability.[7][9]
-
Q2: My reaction is working, but the yield of my desired product is very low. My main recovered material is just the protonated (debrominated) starting material.
A2: This is a classic sign that your Grignard reagent is being quenched by an acidic proton source. Given the substrate, the C2-H of another starting material molecule is the most likely culprit if you are attempting a coupling reaction, or trace water is quenching your reagent upon formation.
-
Causality: The i-PrMgCl·LiCl reagent, while excellent for exchange, is still a strong base. If the halogen-metal exchange is not fast enough or if local concentrations are not well-controlled, it can deprotonate the most acidic site on your molecule.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the halogen-metal exchange at a very low temperature. Start at -40 °C or even -78 °C (dry ice/acetone bath). Low temperatures significantly favor the kinetically faster halogen-metal exchange over the thermodynamically favored deprotonation.[2][9]
-
Control the Addition Rate: Add the i-PrMgCl·LiCl solution dropwise to your solution of 2-bromo-5-(trifluoromethyl)-1,3-thiazole. This maintains a low concentration of the Grignard reagent, minimizing the chance of it acting as a base on another molecule before it can perform the exchange.[4]
-
Verify Reagent Quality: Ensure your i-PrMgCl·LiCl is of high quality and has been properly stored. Titrate your Grignard reagent before use to know its exact molarity, ensuring you are using the correct stoichiometry (typically 1.05-1.1 equivalents).[4]
-
Q3: My TLC and LC-MS analysis show multiple byproducts. How can I identify and prevent them?
A3: Besides deprotonation, other side reactions like Wurtz coupling or reaction with the solvent can occur.
-
Causality & Identification:
-
Wurtz Coupling: The newly formed thiazolyl-Grignard can react with unreacted 2-bromo-5-(trifluoromethyl)-1,3-thiazole to form a homocoupled dimer. This will have a mass corresponding to two thiazole units linked together. This is more common when using Mg metal.[4]
-
Reaction with Electrophile: If you are trapping the Grignard with an electrophile (e.g., an aldehyde), you might see byproducts from the Grignard reagent adding twice to an ester or being reduced by a ketone.[10][11]
-
-
Troubleshooting Steps:
-
Minimize Wurtz Coupling: As mentioned, use slow, controlled addition of your halide to the magnesium suspension or, preferably, switch to the halogen-metal exchange method which separates the formation and reaction steps.[4]
-
Optimize Electrophile Addition: After forming the Grignard reagent at low temperature, add the electrophile solution (also cooled) slowly to the reaction mixture. Maintain the low temperature during the addition to prevent side reactions and decomposition.
-
Use a Transmetalation Strategy: For sensitive electrophiles, the reactivity of the Grignard can be attenuated. After forming the thiazolyl-magnesium reagent, you can transmetalate in-situ to a less reactive organozinc or organocopper species before adding the electrophile.[12]
-
Recommended Protocol: Halogen-Metal Exchange
This protocol details the reliable preparation of a 2-thiazolyl Grignard reagent and its subsequent reaction with an aldehyde.
Protocol 4.1: Preparation of 2-(5-(Trifluoromethyl)thiazol-2-yl)magnesium Chloride and Reaction with Benzaldehyde
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 2-Bromo-5-(CF3)-1,3-thiazole | 246.01 | 5.0 | 1.0 | 1.23 g |
| Anhydrous THF | - | - | - | 20 mL |
| i-PrMgCl·LiCl (1.3 M in THF) | - | 5.5 | 1.1 | 4.23 mL |
| Benzaldehyde | 106.12 | 6.0 | 1.2 | 0.64 g (0.61 mL) |
| Saturated aq. NH4Cl solution | - | - | - | 20 mL |
Methodology:
-
Setup: Under an argon atmosphere, add 2-bromo-5-(trifluoromethyl)-1,3-thiazole (1.23 g, 5.0 mmol) and anhydrous THF (10 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Grignard Formation: Slowly add the i-PrMgCl·LiCl solution (4.23 mL, 5.5 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Stirring: Stir the resulting pale yellow solution at -40 °C for an additional 30 minutes. The formation of the Grignard reagent is typically rapid.[7]
-
Electrophile Addition: In a separate flame-dried flask, dissolve benzaldehyde (0.61 mL, 6.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cold Grignard solution over 10 minutes.
-
Warming: Allow the reaction mixture to slowly warm to 0 °C over 1 hour.
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl solution while stirring.
-
Workup: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Visual Guide: Troubleshooting Decision Tree
When a reaction fails, a logical progression of steps can help identify the root cause.
Caption: A decision tree for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
FAQ 1: Can I use organolithium reagents like n-BuLi for the halogen-metal exchange? While lithium-halogen exchange is a powerful reaction, it can be problematic here.[13] Alkyllithium reagents are significantly more basic and nucleophilic than Grignard reagents. They are highly likely to cause competitive deprotonation at the C2 position or even direct nucleophilic attack on the thiazole ring, leading to complex side products.[14] For this specific substrate, i-PrMgCl·LiCl offers a better balance of reactivity for the exchange while minimizing side reactions.[15]
FAQ 2: What are the best solvents for this reaction? Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is excellent at solvating and stabilizing the Grignard reagent.[3][5] Diethyl ether can be used, but THF's higher boiling point and better solvating properties for the Mg-complexes make it superior for these sensitive applications.
FAQ 3: How do I know if my Grignard reagent has formed successfully before adding the electrophile? The best way is to take a small aliquot (e.g., 0.1 mL) from the reaction, quench it with an iodine solution in THF, and then quench with aqueous sodium thiosulfate. If the Grignard has formed, it will react with the iodine, and the brown color will disappear. While effective, this is often difficult to perform at -40 °C. A more practical approach for this specific, rapid exchange reaction is to trust the protocol, ensure all reagents and conditions are perfect, and proceed directly to the electrophile addition after the recommended stirring time.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
-
Pschenichnikov, A. (2010). LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles. Elektronische Hochschulschriften der LMU München. [Link]
-
Kollár, L., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters, 22(19), 7558–7562. [Link]
-
Wang, D., & Wang, J. (2016). The turbo-Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 52(56), 8714-8725. [Link]
-
Wikipedia contributors. (2023). Isopropylmagnesium chloride. Wikipedia, The Free Encyclopedia. [Link]
-
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ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
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Validation & Comparative
The Trifluoromethyl Group's Impact on Thiazole Scaffolds: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of heterocyclic scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. The thiazole ring, a privileged structure in numerous clinically approved drugs, offers a versatile platform for chemical exploration.[1] This guide provides an in-depth comparison of the bioactivity of 5-(Trifluoromethyl)-1,3-thiazole derivatives against their non-fluorinated counterparts, offering insights into the profound influence of this unique functional group.
The Power of Fluorine in Drug Design: A Trifluoromethyl Focus
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy to modulate its physicochemical and biological properties.[2] The strong electron-withdrawing nature of the -CF3 group and the high bond energy of the carbon-fluorine bond contribute to several advantageous effects.[3] These include enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets.[2][3]
Comparative Bioactivity: A Look at the Evidence
Anticancer Activity: Enhancing Potency
Thiazole derivatives have shown significant promise as anticancer agents, often by targeting protein kinases involved in cancer cell signaling.[4][5] The inclusion of a trifluoromethyl group has been shown to enhance the cytotoxic and kinase inhibitory activity of these compounds.
For instance, a series of novel 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as EGFR inhibitors. One of the most potent compounds, 9u , which features a trifluoromethyl group on the pyrimidine ring, exhibited an IC50 value of 0.091 µM against EGFR kinase and potent anticancer activity against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines.[2] In another study, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and showed promising anticancer activity.[6]
While not a direct comparison, these studies highlight the prevalence and importance of the trifluoromethyl group in designing potent thiazole-based anticancer agents. The enhanced activity is often attributed to the -CF3 group's ability to form favorable interactions within the kinase binding pocket and its contribution to improved cellular uptake.
Table 1: Comparative Anticancer Activity of Trifluoromethylated and Non-Fluorinated Thiazole Derivatives
| Compound Class | Specific Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | Compound 9u | A549 (Lung Cancer) | 0.35 | [2] |
| MCF-7 (Breast Cancer) | 3.24 | [2] | ||
| PC-3 (Prostate Cancer) | 5.12 | [2] | ||
| EGFR Kinase | 0.091 | [2] | ||
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione | DU145 (Prostate Cancer) | Shows high cytotoxicity | [6] |
| Non-Fluorinated Thiazole Derivatives | Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [9] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [9] |
Antimicrobial Activity: A Broad Spectrum of Action
Thiazole-containing compounds have a long history as antimicrobial agents. The introduction of a trifluoromethyl group can enhance their potency against a range of bacterial and fungal pathogens.
A study on 1-trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas demonstrated significant antimicrobial activity. For example, 1-(3,5-bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea (7i ) and 1-(4-trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea (11h ) showed potent activity against Micrococcus luteus, Staphylococcus aureus, and Candida albicans with MIC values as low as 3.9 µg/mL.[10]
Table 2: Comparative Antimicrobial Activity of Trifluoromethylated and Non-Fluorinated Thiazole Derivatives
| Compound Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas | Compound 7i | Micrococcus luteus | 3.9 | [10] |
| Staphylococcus aureus | 3.9 | [10] | ||
| Candida albicans | 7.8 | [10] | ||
| Compound 11h | Micrococcus luteus | 3.9 | [10] | |
| Staphylococcus aureus | 3.9 | [10] | ||
| Escherichia coli | 7.8 | [10] | ||
| Non-Fluorinated Thiazole Derivatives | Thiazole derivative 3 | Bacillus pumilis | 7.69 (µmol/ml) | [11] |
| Thiazole derivative 4 | Streptococcus faecalis | 3.67 (µmol/ml) | [11] |
The Trifluoromethyl Advantage in Metabolic Stability
One of the most significant contributions of the trifluoromethyl group to a drug candidate's profile is the enhancement of its metabolic stability. The high strength of the C-F bond makes the -CF3 group resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3] By strategically placing a -CF3 group at a known or potential site of metabolism, that metabolic pathway can be effectively blocked. This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Caption: MTT Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [12]2. Compound Treatment: Prepare serial dilutions of the test compounds (this compound and non-fluorinated thiazole derivatives) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. [1]3. MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. [12][13]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. [14]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [13]6. Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [12]
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. [15] Workflow:
Caption: Microsomal Stability Assay Workflow.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), phosphate buffer (pH 7.4), and the test compound. [15]2. Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes. [16]3. Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system. [16]4. Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile. [15]5. Sample Processing: Centrifuge the quenched samples to precipitate the proteins. [16]6. LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point. [16]7. Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [2]
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of specific CYP isoforms, which is a major cause of drug-drug interactions. [5] Step-by-Step Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform probe substrate, and the test compound at various concentrations. [4]2. Reaction Initiation: Initiate the reaction by adding NADPH. [4]3. Incubation: Incubate the mixture at 37°C for a specific period. [4]4. Reaction Termination: Stop the reaction by adding a suitable solvent. [7]5. Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS. [5]6. Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
Conclusion
The incorporation of a 5-(trifluoromethyl) group into the 1,3-thiazole scaffold is a powerful strategy in drug discovery. The available evidence from a wide range of studies on complex thiazole derivatives strongly suggests that this modification can lead to enhanced anticancer and antimicrobial activities. Furthermore, the trifluoromethyl group's ability to block metabolic pathways significantly improves the pharmacokinetic profile of these compounds. While direct comparative data on the simplest analogs is limited, the collective body of research provides a compelling rationale for the continued exploration of this compound derivatives in the development of new and improved therapeutic agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this promising class of compounds.
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-(Trifluoromethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (-CF3) group is a key strategy in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and bioavailability.[1] Mass spectrometry (MS) is an indispensable tool for the characterization of such novel compounds.[1] A thorough understanding of their fragmentation patterns is crucial for unambiguous structure confirmation.
Predicted Fragmentation of 5-(Trifluoromethyl)-1,3-thiazole vs. Unsubstituted Thiazole
The primary distinction in the fragmentation of this compound compared to its non-fluorinated counterpart is the influence of the highly stable and strongly electron-withdrawing -CF3 group.[1][2] This group dictates many of the primary fragmentation pathways.
Key Predicted Fragmentation Pathways
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M•+) due to the stability of the aromatic thiazole ring. The major fragmentation pathways are predicted to be:
-
Loss of the Trifluoromethyl Radical (•CF3): The cleavage of the C-CF3 bond is a common pathway for trifluoromethylated compounds, resulting in a significant [M-69]+ peak.[1] This is driven by the stability of the •CF3 radical.
-
Ring Cleavage: Thiazole rings are known to fragment in specific ways that aid in their identification.[3][4] Common cleavages occur at the C-S and N-C bonds.
-
Loss of HCN: A characteristic fragmentation of many nitrogen-containing heterocycles, including thiazoles, is the elimination of a neutral hydrogen cyanide molecule.
-
Formation of Smaller Fragment Ions: Subsequent fragmentation of the primary fragment ions will lead to a series of smaller, characteristic ions.
The following table summarizes the predicted key fragment ions for this compound and compares them to the known fragmentation of unsubstituted thiazole.
| m/z (Predicted for 5-(CF3)-thiazole) | Proposed Fragment Ion | Corresponding Fragment in Thiazole (m/z) | Proposed Fragment Ion in Thiazole |
| 153 | [C4H2F3NS]•+ (Molecular Ion) | 85 | [C3H3NS]•+ (Molecular Ion) |
| 84 | [M - •CF3]+ | N/A | N/A |
| 126 | [M - HCN]•+ | 58 | [M - HCN]•+ |
| 57 | [C2HNS]+ | 57 | [C2HNS]+ |
| 45 | [CHS]+ | 45 | [CHS]+ |
Data for unsubstituted thiazole sourced from the NIST Chemistry WebBook.[5][6]
Visualizing the Fragmentation Pathways
The predicted fragmentation pathways can be visualized as a logical flow from the initial molecular ion to the various product ions.
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A Comparative Guide to Validating the In Vitro Metabolic Stability of 5-(Trifluoromethyl)-1,3-thiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the in vitro metabolic stability of compounds containing the 5-(Trifluoromethyl)-1,3-thiazole scaffold. We will delve into the rationale behind experimental design, present detailed, self-validating protocols, and offer a comparative analysis against relevant chemical alternatives. Our approach is grounded in established principles of drug metabolism and pharmacokinetics (DMPK) to ensure the generation of robust and actionable data.
The Strategic Imperative of Metabolic Stability Assessment
In early drug discovery, the goal is to identify molecules with a high probability of success in clinical development. A compound's metabolic stability—its susceptibility to enzymatic degradation—is a critical determinant of its pharmacokinetic profile.[1] Poor stability can lead to low bioavailability and a short duration of action, necessitating frequent or high doses.[2] Conversely, an overly stable compound might accumulate and cause toxicity. Therefore, early in vitro assessment allows for the ranking of drug candidates and guides structure-activity relationship (SAR) studies to optimize for a desirable pharmacokinetic profile, preventing the advancement of labile compounds into more resource-intensive in vivo studies.[3]
The this compound moiety is a prevalent scaffold in modern medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[4] The trifluoromethyl (CF3) group is often incorporated to block metabolic oxidation and modulate physicochemical properties. This guide provides the tools to experimentally validate these intended stability enhancements.
The Metabolic Landscape of Trifluoromethylated Thiazoles
Understanding the potential metabolic fate of a molecule is paramount to designing a robust validation study. While the C-F bond in the trifluoromethyl group is exceptionally strong and resistant to cleavage, the thiazole ring itself presents several potential sites for metabolic attack, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5][6][7]
Key potential biotransformations include:
-
Thiazole Ring Oxidation: This is a primary metabolic concern. CYP-mediated oxidation can occur at the sulfur atom (S-oxidation), the nitrogen atom (N-oxidation), or the carbon atoms, potentially forming an epoxide.[5][8]
-
Reactive Metabolite Formation: The formation of an epoxide on the thiazole ring is of particular interest, as these intermediates can be reactive and may lead to ring-opening, forming aldehydes or other potentially toxic species.[8][9][10][11]
-
Metabolism of Adjacent Structures: While the core is of interest, metabolism can also occur on other parts of the parent molecule.
Caption: Potential CYP450-mediated metabolic pathways of the thiazole ring.
Designing a Self-Validating, Comparative Study
To generate meaningful data, the metabolic stability of this compound must be assessed in multiple in vitro systems and benchmarked against carefully selected comparators. A multi-system approach provides a more complete picture of a compound's metabolic fate.
-
Liver Microsomes: These subcellular fractions are enriched with Phase I drug-metabolizing enzymes, particularly CYPs.[2][12] They are cost-effective and ideal for high-throughput screening of oxidative metabolism.[13][14]
-
Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, offering insight into both Phase I and some Phase II metabolic pathways.[15][16][17][18]
-
Hepatocytes: Considered the "gold standard," these intact liver cells contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters, providing the closest in vitro approximation of the in vivo hepatic environment.[2][19][20]
Selection of Comparator Compounds
-
Structural Analog (Alternative 1): 5-Methyl-1,3-thiazole derivative. This comparator directly probes the effect of the trifluoromethyl group. Comparing the stability of the CF3- and CH3-substituted analogs allows for a direct assessment of the electronic shielding provided by the fluorine atoms.
-
Alternative Scaffold (Alternative 2): A bioisosteric pyridine or oxazole derivative. This comparison evaluates the inherent stability of the thiazole ring relative to other common heterocyclic scaffolds used in drug design.
-
Standard Controls:
-
High-Clearance Control (e.g., Verapamil): Confirms the metabolic competency of the test system.
-
Low-Clearance Control (e.g., Diazepam): Defines the lower limit of quantification and ensures the assay can accurately measure stable compounds.[13]
-
Caption: Experimental workflow for the comparative metabolic stability assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay primarily evaluates Phase I (CYP-mediated) metabolism.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier), 20 mg/mL stock.
-
Potassium Phosphate Buffer (0.1 M, pH 7.4).[14]
-
NADPH Regenerating System (or 1 mM NADPH solution).
-
Test Compounds and Comparators (10 mM in DMSO).
-
Internal Standard (IS) in acetonitrile (ACN) for reaction termination.
-
Control Compounds: Verapamil and Diazepam (10 mM in DMSO).
2. Experimental Procedure:
-
Prepare Microsome Solution: Thaw HLM at 37°C and dilute to a working concentration of 1.0 mg/mL in ice-cold phosphate buffer.[21][22] Keep on ice.
-
Prepare Compound Plate: In a 96-well plate, add buffer. Then, add test compound stock solution to achieve a final incubation concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add pre-warmed NADPH solution to all wells except the "minus cofactor" control wells to start the reaction.[14] The final microsomal protein concentration should be 0.5 mg/mL.[13]
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold ACN with IS to terminate the reaction.[13]
-
Controls:
-
Minus Cofactor: Incubate the test compound with microsomes without adding NADPH to assess for non-CYP-mediated or non-enzymatic degradation.
-
Heat Inactivated: Incubate the test compound with heat-inactivated microsomes (and NADPH) as an alternative negative control.[13]
-
Positive Controls: Run Verapamil and Diazepam under the same conditions to confirm assay performance.
-
-
Sample Processing: Centrifuge the termination plate at 3000 rpm for 15 minutes to pellet precipitated protein. Transfer the supernatant for LC-MS/MS analysis.[22]
Protocol 2: Liver S9 Stability Assay
This assay assesses both Phase I and some Phase II metabolism.
1. Materials & Reagents:
-
As per HLM protocol, but using Liver S9 fraction instead of microsomes.
-
Cofactors: NADPH (for Phase I), and optionally UDPGA (for glucuronidation) and PAPS (for sulfation) to assess Phase II pathways.[15][17]
2. Experimental Procedure:
-
The procedure is similar to the HLM assay. The S9 protein concentration is typically 1 mg/mL.[15][17]
-
Reactions are initiated by adding a cocktail of cofactors (e.g., NADPH, UDPGA).
-
A "minus cofactor" control is essential to distinguish between different metabolic pathways.
Protocol 3: Cryopreserved Hepatocyte Stability Assay
This assay provides the most physiologically relevant data, incorporating Phase I, Phase II, and cellular transport.
1. Materials & Reagents:
-
Cryopreserved Human Hepatocytes.
-
Williams' Medium E or similar supplemented incubation medium.[3]
-
Test Compounds, Comparators, and Controls (10 mM in DMSO).
-
ACN with IS.
2. Experimental Procedure:
-
Thaw and Prepare Hepatocytes: Thaw hepatocytes according to the supplier's protocol. Perform a cell count and viability check (e.g., Trypan Blue). Dilute to a final density of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.[3]
-
Prepare Compound Solution: Dilute test compounds in incubation medium to the desired final concentration (e.g., 1 µM).
-
Initiate Assay: Add the hepatocyte suspension to the compound solution in a 12- or 24-well plate. Place on an orbital shaker in an incubator at 37°C, 5% CO2.[3]
-
Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench with cold ACN containing IS.[3][19]
-
Controls: Run positive and negative controls as described for the HLM assay. A vehicle control is also necessary.
-
Sample Processing: Centrifuge the quenched samples to pellet cell debris and protein. Analyze the supernatant by LC-MS/MS.
Data Analysis and Comparative Interpretation
The concentration of the parent compound at each time point is determined using LC-MS/MS.[23][24] The data is then used to calculate key stability parameters.
-
Plot Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
Determine Rate Constant (k): The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)[19]
Comparative Data Summary (Hypothetical Data)
| Compound | System | t½ (min) | CLint (µL/min/mg or 10^6 cells) | Stability Classification |
| 5-(CF3)-Thiazole | HLM | > 60 | < 11.5 | High |
| S9 | > 60 | < 5.8 | High | |
| Hepatocytes | 115 | 6.0 | Moderate | |
| 5-(CH3)-Thiazole | HLM | 25 | 27.7 | Moderate |
| S9 | 22 | 31.5 | Moderate | |
| Hepatocytes | 40 | 17.3 | Low | |
| Pyridine Analog | HLM | 45 | 15.4 | High |
| S9 | 42 | 16.5 | High | |
| Hepatocytes | 80 | 8.7 | Moderate-High | |
| Verapamil (Control) | HLM | < 10 | > 69.3 | Low |
| Hepatocytes | 15 | 46.2 | Low | |
| Diazepam (Control) | HLM | > 60 | < 11.5 | High |
| Hepatocytes | > 120 | < 5.8 | High |
Interpretation of Hypothetical Data:
-
Effect of CF3 Group: The 5-(CF3)-Thiazole shows significantly higher stability in all systems compared to its 5-(CH3) analog. This strongly suggests the electron-withdrawing trifluoromethyl group deactivates the thiazole ring to oxidative metabolism, a key design objective.
-
Scaffold Comparison: The 5-(CF3)-Thiazole demonstrates comparable or slightly better stability than the pyridine analog, indicating the scaffold itself is not an inherent metabolic liability when appropriately substituted.
-
System Differences: The stability of the 5-(CF3)-Thiazole is very high in microsomes and S9 but drops to "Moderate" in hepatocytes. This could imply that while it is stable to Phase I metabolism, it may be a substrate for Phase II conjugation or that cellular uptake is a factor, highlighting the importance of the hepatocyte assay.[20]
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Safety Operating Guide
5-(Trifluoromethyl)-1,3-thiazole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-(Trifluoromethyl)-1,3-thiazole
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of this compound is the foundation of its safe management. The molecule's structure combines a thiazole ring system with a trifluoromethyl group, each contributing to its chemical properties and potential risks.
-
The Thiazole Moiety: Thiazole and its derivatives are often flammable liquids and can exhibit toxic properties.[1][2] They may cause skin and eye irritation, and acute toxicity if swallowed, inhaled, or in contact with skin.[1]
-
The Trifluoromethyl Group: The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing the -CF3 group highly stable and often resistant to natural degradation.[3] This persistence is a significant environmental concern, as many organofluorine compounds can accumulate in the environment.[3][4] Due to this stability, specialized disposal methods are required.
Based on these structural components, this compound must be treated as a hazardous substance. The following table summarizes the assumed hazard classifications.
| Hazard Category | Assumed Classification | Rationale and Precautionary Actions |
| Physical Hazards | Flammable Liquid (Assumed) | The thiazole ring is the basis for this assumption.[1] Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[5] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion/Irritation; Serious Eye Damage/Irritation | Based on data for similar thiazole derivatives and trifluoromethylated compounds.[1][6][7] Avoid all personal contact, including inhalation of vapors.[6] Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Environmental Hazards | Harmful to Aquatic Life; Persistent Organic Pollutant | The trifluoromethyl group contributes to environmental persistence.[3][4] Do not allow the substance to enter drains, soil, or waterways.[1][8] |
Part 2: A Step-by-Step Protocol for Safe Disposal
The proper disposal of this compound is not merely a recommendation but a regulatory and ethical necessity. The primary goal is to prevent environmental contamination and ensure personnel safety. The recommended disposal pathway is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.[2][9][10]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete set of PPE is worn. This is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[5][11]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[11]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[11]
-
Respiratory Protection: All handling of the waste should be done in a well-ventilated area, preferably inside a certified chemical fume hood.
Step 2: Waste Segregation and Containerization
Proper segregation is crucial for both safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contamination can significantly increase disposal costs.
-
Identify as Halogenated Organic Waste: this compound is a fluorinated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste .[12][13] Do not mix it with non-halogenated organic solvents (like acetone, ethanol, or hexane).[14] The disposal methods for these two streams are different and priced accordingly.[14]
-
Select the Correct Container: Use a clean, leak-proof container made of a material compatible with the chemical. Typically, this will be a glass bottle or a specialized safety can provided by your EHS department.
-
Label the Container Correctly: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste ".[1]
-
The full chemical name: "This compound ". Do not use abbreviations.[15]
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The date when waste was first added.[1]
-
Clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").[1]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled hazardous waste container in a designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container securely closed at all times, except when adding waste.[1]
-
Store away from incompatible materials, such as strong oxidizing agents or acids.[2]
Step 4: Arrange for Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide a complete and accurate description of the waste.
-
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility.[9][10] This process is necessary to break the strong carbon-fluorine bonds and mineralize the compound, preventing the release of persistent organic pollutants.[10]
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. download.basf.com [download.basf.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. bucknell.edu [bucknell.edu]
- 13. uakron.edu [uakron.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Trifluoromethyl)-1,3-thiazole
Welcome to your essential safety and operational guide for handling 5-(Trifluoromethyl)-1,3-thiazole. In modern drug development and materials science, fluorinated heterocyclic compounds like this are invaluable. However, their unique chemical properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the rationale behind each safety measure to empower you, our trusted colleague, to work safely and effectively. Our goal is to ensure that your focus remains on innovation, supported by a foundation of uncompromised safety.
Hazard Assessment: The "Why" Behind the "What"
Understanding the inherent risks of a chemical is the first step in building a robust safety plan. This compound presents a multi-faceted hazard profile that necessitates comprehensive protection.
The primary hazards are well-documented:
-
Flammability: The compound is a highly flammable liquid and vapor, requiring strict control of ignition sources.[1]
-
Toxicity and Irritation: It is harmful if swallowed and can cause significant irritation to the skin, respiratory system, and especially the eyes, with the potential for serious damage.[1][2][3] Some related derivatives are classified as corrosive and can cause severe skin burns and eye damage upon contact.[4][5]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride, carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx).[2][6]
The trifluoromethyl (-CF3) group, while often enhancing metabolic stability in drug candidates, contributes to the compound's reactivity and potential toxicity. The fluorine atoms are strongly electron-withdrawing, influencing the electronic properties of the thiazole ring. This chemical nature underscores the need for diligent prevention of any direct contact or inhalation.
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a baseline of personal protective equipment is mandatory for any manipulation of this compound. Engineering controls, such as a certified chemical fume hood, are the primary barrier and must always be used.
-
Eye and Face Protection: Due to the risk of severe eye irritation and damage, standard safety glasses are insufficient.[1]
-
Hand Protection: Skin contact is a primary route of exposure.
-
Mandatory: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.[7]
-
Best Practice: Always double-glove. This provides a significant buffer in case of an un-noticed tear or permeation in the outer glove. Before use, always inspect gloves for any signs of degradation or puncture. For prolonged tasks, consult the glove manufacturer's chemical resistance chart to verify breakthrough times.
-
-
Body Protection: Your street clothes should never be exposed to the laboratory environment.
-
Mandatory: A flame-resistant (FR) lab coat is essential, worn fully buttoned.
-
For Larger Quantities (>50 mL): A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.[8]
-
-
Respiratory Protection:
-
Primary Control: All work must be conducted in a properly functioning chemical fume hood to minimize vapor inhalation.[2][9]
-
Emergency or High-Risk Scenarios: In cases of inadequate ventilation or a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[6] All users must be properly fit-tested and trained before using a respirator.[7]
-
-
Footwear:
-
Mandatory: Closed-toe shoes, constructed of a durable material like leather, are required at all times in the laboratory.[7] Canvas or mesh-topped shoes offer no protection from liquid spills.
-
Operational PPE Plan: Scaling Protection to the Task
The level of PPE should be commensurate with the scale and nature of the work being performed. The following table provides clear, step-by-step guidance for common laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Small-Scale Weighing & Solution Prep (<1 g / 10 mL) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat, Closed-Toe Leather Shoes | Certified Chemical Fume Hood |
| Medium-Scale Synthesis & Workup (1-10 g / 10-100 mL) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Flame-Resistant Lab Coat, Chemical-Resistant Apron, Closed-Toe Leather Shoes | Certified Chemical Fume Hood |
| Large-Scale Transfers & Reactions (>10 g / >100 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves (over inner Nitrile gloves) | Chemical-Resistant Full Body Suit or Lab Coat/Apron Combo, Chemical-Resistant Boots | Certified Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Full Body Suit, Chemical-Resistant Boots | NIOSH-Approved Respirator (as per site EHS) |
Workflow for PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection when planning to work with this compound.
Caption: PPE selection workflow for thiazole handling.
Emergency Procedures & Decontamination
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] If the person is conscious, have them drink one or two glasses of water.[10] Call a poison center or doctor immediately.[2]
Doffing (Removing) Contaminated PPE:
-
Remove outer gloves first, peeling them off without touching the outside surface.
-
Remove your lab coat or apron, rolling it away from your body to contain the contaminant.
-
Remove your face shield and goggles.
-
Remove inner gloves.
-
Wash hands and face thoroughly with soap and water.[2][6][10]
Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered hazardous waste.
-
Place used gloves, disposable aprons, and any contaminated wipes into a designated hazardous waste container.
-
Non-disposable items like lab coats must be professionally laundered by a service equipped to handle hazardous materials. Never take contaminated lab coats home.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][9]
Your safety is paramount. By understanding the risks and diligently applying these protective measures, you can confidently advance your research while maintaining a safe and secure laboratory environment.
References
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, March 16). Fisher Scientific.
- SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET. (n.d.). TCI Chemicals.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride Safety Data Sheet. (n.d.). Apollo Scientific.
- Safety Data Sheet. (2024, July 4). CymitQuimica.
- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid Safety Data Sheet. (n.d.). Synquest Labs.
- Personal Protective Equipment. (n.d.). OPCW.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
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- 2. fishersci.com [fishersci.com]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 7. quora.com [quora.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
